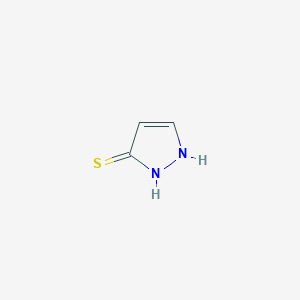

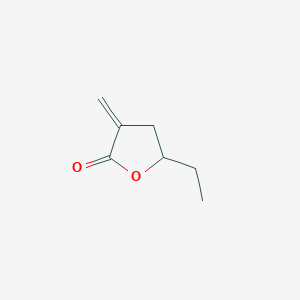

![molecular formula C7H10O B3286287 (1r,6s)-Bicyclo[4.1.0]heptan-2-one CAS No. 82334-95-0](/img/structure/B3286287.png)

(1r,6s)-Bicyclo[4.1.0]heptan-2-one

Übersicht

Beschreibung

(1R,6S)-Bicyclo[4.1.0]heptan-2-one , also known as norcamphor , is a bicyclic ketone compound. Its chemical structure features a seven-membered ring system with a ketone functional group. The stereochemistry is specified by the (1R,6S) designation, indicating the absolute configuration of the chiral centers within the molecule.

Synthesis Analysis

The synthesis of norcamphor involves several methods, including:

- Cycloaddition Reactions : Norcamphor can be synthesized via Diels-Alder cycloaddition reactions between suitable dienes and dienophiles.

- Ring-Closing Reactions : Intramolecular cyclization of precursor compounds can yield norcamphor.

- Rearrangements : Certain rearrangement reactions can lead to the formation of the bicyclo[4.1.0]heptan-2-one ring system.

Molecular Structure Analysis

The molecular formula of norcamphor is C<sub>7</sub>H<sub>8</sub>O , and its structural formula is as follows:

Chemical Reactions Analysis

Norcamphor participates in various chemical reactions:

- Reduction : The ketone group can be reduced to form the corresponding alcohol.

- Oxidation : Oxidation of norcamphor yields functionalized derivatives.

- Substitution Reactions : The ring system can undergo nucleophilic or electrophilic substitutions.

Physical And Chemical Properties Analysis

- Melting Point : Norcamphor melts at approximately 50-52°C .

- Boiling Point : The boiling point is around 220°C .

- Solubility : It is sparingly soluble in water but dissolves readily in organic solvents.

- Odor : Norcamphor has a characteristic camphor-like odor.

Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition

(1r,6s)-Bicyclo[4.1.0]heptan-2-one and its analogs have been studied for their inhibitory activities against α-galactosidase enzymes. Notably, the 1R,6S-amine derivative demonstrated significant inhibitory effects on the glycosyl hydrolase family GH27 enzyme found in coffee beans, characterized by a Ki value of 0.541 µM. However, its binding to the GH36 E. coli α-galactosidase was much weaker. The different binding interactions of these compounds with various α-galactosidases highlight their potential for selective enzyme inhibition (Wang & Bennet, 2007).

Chemical Synthesis and Properties

The synthesis and chemical properties of Bicyclo[4.1.0]heptan derivatives, including (1r,6s)-Bicyclo[4.1.0]heptan-2-one, have been explored in various studies. These compounds have been generated through different synthetic routes and studied for their unique chemical reactions and properties. For instance, Bicyclo[4.1.0]hept-1,6-ene, closely related to (1r,6s)-Bicyclo[4.1.0]heptan-2-one, has been synthesized and observed to undergo reactions like dimerization and oxidation, offering insights into the compound's reactivity and potential applications in synthetic chemistry (Billups et al., 1996).

Photochemical Reaction Mechanisms

The photochemical reaction mechanisms of compounds like Bicyclo[4.1.0] heptane have been studied to understand their behavior under light-induced conditions. Such research helps in elucidating the pathways and products formed during photochemical reactions, which is crucial for applications in photochemistry and material science. The investigation of these mechanisms can provide valuable insights into the stability and reactivity of these compounds under different conditions (Wang & Ye, 2006).

Structural and Theoretical Studies

Structural and theoretical studies of Bicyclo[4.1.0]heptane and its derivatives have been conducted to understand their molecular geometry and electronic properties. These studies, often involving techniques like electron diffraction, microwave spectroscopy, and ab initio calculations, provide foundational knowledge of the compound's structure, which is essential for designing new materials and understanding their interactions in various chemical contexts (Shen, Mastryukov & Boggs, 1995).

Safety And Hazards

- Toxicity : Norcamphor is generally considered low in toxicity.

- Handling Precautions : Handle with care, avoid inhalation, and use appropriate protective equipment.

- Environmental Impact : Dispose of norcamphor properly to prevent environmental contamination.

Zukünftige Richtungen

Research avenues for norcamphor include:

- Biological Activity : Investigate potential pharmacological effects.

- Synthetic Modifications : Explore derivatization strategies for improved properties.

- Applications : Assess its utility in organic synthesis or as a chiral building block.

Eigenschaften

IUPAC Name |

(1R,6S)-bicyclo[4.1.0]heptan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c8-7-3-1-2-5-4-6(5)7/h5-6H,1-4H2/t5-,6+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CINFRRXNDRBHMD-NTSWFWBYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC2C(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2C[C@H]2C(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1r,6s)-Bicyclo[4.1.0]heptan-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

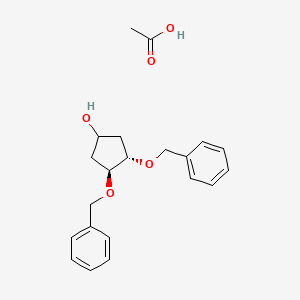

![Benzaldehyde, 4-[bis(2-ethylhexyl)amino]-](/img/structure/B3286226.png)

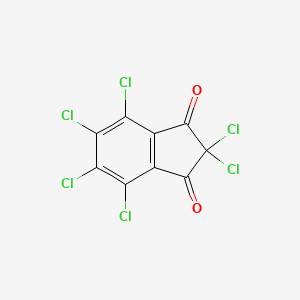

![Benzoic acid, 4-[(1E)-2-nitroethenyl]-](/img/structure/B3286234.png)

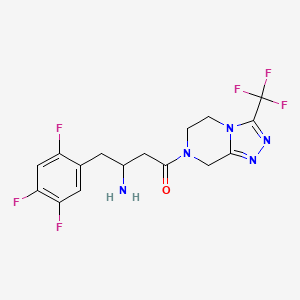

![4-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}butan-1-amine](/img/structure/B3286260.png)

![2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethan-1-amine](/img/structure/B3286282.png)